molecular formula C19H18N4O3S2 B11263850 2,3-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

2,3-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11263850
M. Wt: 414.5 g/mol
InChI Key: LKQQENPSWXRBBK-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including methoxy, thiophene, triazole, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and triazole intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Lacks the thiophene and triazole moieties, resulting in different biological and electronic properties.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the benzamide and triazole components.

    1,2,4-Triazole-3-thiol: Contains the triazole and thiazole rings but lacks the benzamide and methoxy groups.

Uniqueness

2,3-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to its combination of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

InChI

InChI=1S/C19H18N4O3S2/c1-25-14-6-3-5-13(16(14)26-2)18(24)20-9-8-12-11-28-19-21-17(22-23(12)19)15-7-4-10-27-15/h3-7,10-11H,8-9H2,1-2H3,(H,20,24)

InChI Key

LKQQENPSWXRBBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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